Piperidine Regiochemistry: 3-Carboxamide vs. 4-Carboxamide Determines HBV Capsid Assembly Modulator Activity
In the SPC class, all compounds exhibiting potent HBV capsid assembly modulation bear the carboxamide substituent exclusively at the piperidine 3-position. The lead compound C-39 (EC50 = 0.056 μM in HepAD38 cells, selectivity index >1786) and the optimized derivative C-49 (EC50 in the low nanomolar range, 2.42 log reduction of serum HBV DNA in transgenic mice at 100 mg/kg) both contain the 3-carboxamide architecture [1][2]. In contrast, the 4-carboxamide regioisomer SLC13A5-IN-1 shows no reported anti-HBV activity and instead potently inhibits the citrate transporter SLC13A5 (IC50 = 0.022 μM) . This demonstrates that the 3-carboxamide regiochemistry is a structural prerequisite for accessing the HBV core protein binding site, and that 4-carboxamide analogs represent a functionally distinct chemotype.
| Evidence Dimension | Regiochemistry-dependent target engagement (HBV core protein vs. SLC13A5 transporter) |
|---|---|
| Target Compound Data | 3-carboxamide SPC scaffold; Class-representative C-39: HBV DNA inhibition EC50 = 0.056 ± 0.013 μM (HepAD38), SI >1786; Class-representative C-49: 2.42 log reduction of serum HBV DNA in HBV-transgenic mice (100 mg/kg, 12 days) [1][2] |
| Comparator Or Baseline | 4-carboxamide regioisomer SLC13A5-IN-1: SLC13A5 inhibition IC50 = 0.022 μM (HepG2 cells); No reported anti-HBV activity |
| Quantified Difference | Qualitative target switch: 3-carboxamide SPCs engage HBV core protein with nanomolar potency; 4-carboxamide analog engages SLC13A5 with no detectable HBV activity |
| Conditions | HepAD38 and HepG2-HBV1.3 cell lines for HBV assays; HepG2 cells for 14C-citrate uptake assay |
Why This Matters
Procurement of the incorrect regioisomer (4-carboxamide) results in a compound with no anti-HBV activity, rendering it useless for HBV capsid assembly modulator screening programs and wasting assay resources.
- [1] Yang, Y.; Yan, Y.; Yin, J.; Hu, J.; Cai, X.; Hu, J.; Xia, J.; Wang, K.; Tang, N.; Huang, L. Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication. Viruses 2022, 14 (2), 348. DOI: 10.3390/v14020348. View Source
- [2] Yin, J.; Feng, Z.; Li, Z.; Hu, J.; Hu, Y.; Cai, X.; Zhou, H.; Wang, K.; Tang, N.; Huang, A.; Huang, L. Synthesis and evaluation of N-sulfonylpiperidine-3-carboxamide derivatives as capsid assembly modulators inhibiting HBV in vitro and in HBV-transgenic mice. Eur. J. Med. Chem. 2023, 249, 115141. DOI: 10.1016/j.ejmech.2023.115141. View Source
